Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876048
InChI: InChI=1S/C19H21ClN2O2/c1-14-11-18(20)21-12-16(14)17-9-5-6-10-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3
SMILES:
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol

Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15876048

Molecular Formula: C19H21ClN2O2

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
IUPAC Name benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C19H21ClN2O2/c1-14-11-18(20)21-12-16(14)17-9-5-6-10-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3
Standard InChI Key FKADAFHZTWFYMO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)Cl

Introduction

Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its unique structural features, including a piperidine ring, a benzyl group, and a chloro-substituted pyridine moiety. This compound is primarily utilized in pharmaceutical applications due to its potential biological activity.

Synthesis

The synthesis of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common method includes the coupling of piperidine derivatives with chlorinated pyridines. Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Potential Biological Activities

Preliminary studies suggest that this compound exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural components may contribute to interactions with biological systems, including neurotransmitter receptors or enzymes involved in metabolic pathways.

Applications

Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate has potential applications in various fields, including drug discovery. Its unique structural features make it a valuable compound for researchers aiming to explore new chemical entities with desired biological activities.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylateContains a triazole ring; potential antifungal activity
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylateFeatures a pyrazine ring; studied for CNS effects
Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylateSimpler structure; potential herbicidal activity

Stability and Reactivity

The compound's stability under various conditions (e.g., pH, temperature) must be characterized to ensure safe usage in synthetic processes. Additionally, reactivity with common reagents should be assessed to prevent unwanted side reactions during synthesis or application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator